1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
CAS No.: 70977-71-8
Cat. No.: VC1997509
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70977-71-8 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C9H11NO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,10H2,1-2H3 |
| Standard InChI Key | UFIFDZMJARCOCP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)N)O)C(=O)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)N)O)C(=O)C |
Introduction
Chemical Identity and Structure
1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone features a phenyl ring with three substituents: an amino group, a hydroxyl group, and a methyl group, along with an ethanone (acetyl) moiety. This arrangement creates a molecule with multiple reactive sites, making it valuable in organic synthesis .
Chemical Identifiers
The compound is unambiguously identified through various chemical notation systems as presented in Table 1.
Table 1: Chemical Identifiers of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
| Parameter | Identifier |
|---|---|
| CAS Registry Number | 70977-71-8 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone |
| InChI | InChI=1S/C9H11NO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,10H2,1-2H3 |
| InChIKey | UFIFDZMJARCOCP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)N)O)C(=O)C |
Synonyms
The compound is known by several names in scientific literature and commercial catalogs:
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3-Amino-2-hydroxy-5-methyl acetophenone
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3-Amino-2-hydroxy-5-methylacetophenone
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Ethanone, 1-(3-amino-2-hydroxy-5-methylphenyl)-
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1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one
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3-Amino-2-hydroxy-5-methyl acetylbenzene HCl (as the hydrochloride salt)
Physical Properties
Understanding the physical properties of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is essential for handling, processing, and utilizing this compound in research and industrial applications.
Basic Physical Properties
The compound exists as a solid at room temperature, with specific physical characteristics as outlined in Table 2.
Table 2: Physical Properties of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
| Property | Value | Nature of Data |
|---|---|---|
| Physical State | Solid | Observed |
| Color | White to light yellow | Observed |
| Melting Point | 71-72°C | Experimental |
| Boiling Point | 305.3 ± 42.0°C | Predicted |
| Density | 1.197 g/cm³ | Predicted |
| pKa | 10.27 ± 0.23 | Predicted |
Solubility
The compound demonstrates different solubility characteristics in various solvents, which is critical information for synthesis and purification processes. While specific solubility data is limited in the available literature, it is generally soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate, and less soluble in non-polar solvents .
Synthesis Methods
Several methods have been developed for the synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, with approaches varying in efficiency, yield, and starting materials.
Catalytic Hydrogenation Route
One established method involves catalytic hydrogenation of halogenated precursors:
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Starting with 2-hydroxy-3-nitro-5-chloroacetophenone or 2-hydroxy-3-amino-5-bromoacetophenone
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Using palladium on carbon (Pd/C) as catalyst
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Conducting the reaction under hydrogen pressure
The reaction can be represented as:
2-hydroxy-3-nitro-5-chloroacetophenone + H₂ → 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
Microchannel Reactor Method
A modern approach utilizes microchannel reactor technology for more controlled synthesis:
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2-hydroxy-5-chloroacetophenone is nitrated using fuming nitric acid in glacial acetic acid
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The resulting 2-hydroxy-3-nitro-5-chloroacetophenone is reduced using hydrogen with Pd/C catalyst
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The reaction is conducted in a microchannel reactor with precise temperature and pressure control
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This method offers advantages including high yield (82-87%), high purity (97-99%), rapid reaction times, and enhanced safety
Traditional Synthetic Route
Another documented approach begins with 2-aminophenol:
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2-aminophenol is acetylated to form 2-acetamidophenol
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Bromination with N-bromosuccinimide (NBS) produces 2-acetamido-4-bromophenol
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Hoesch reaction converts this intermediate to 2-hydroxy-3-amino-5-bromoacetophenone
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Catalytic hydrogenation and debromination yield the target compound
Yields and Conditions
The synthesis conditions significantly impact yield and purity as shown in Table 3.
Table 3: Comparative Synthesis Conditions and Yields
| Method | Starting Material | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield | Purity |
|---|---|---|---|---|---|---|---|---|
| Microchannel | 2-hydroxy-3-nitro-5-chloroacetophenone | 10% Pd/C | Ethanol/Triethylamine | 140°C | 1.4 MPa | 25 seconds | 82.62% | 97.34% |
| Microchannel | 2-hydroxy-3-nitro-5-chloroacetophenone | 10% Pd/C | Methanol/Triethylamine | 120°C | 1.5 MPa | 28 seconds | 87.33% | 99.80% |
| Traditional | 2-hydroxy-3-amino-5-bromoacetophenone | Pd/C | Ethanol | Reflux | Atmospheric | Several hours | ~91% | Not specified |
Chemical Reactivity
The reactivity of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is largely determined by its functional groups and their positioning on the aromatic ring.
Reactive Sites
The compound contains several reactive functional groups:
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The amino group (-NH₂) at position 3 can undergo various reactions including:
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Diazotization
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Alkylation
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Acylation
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Condensation reactions
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The hydroxyl group (-OH) at position 2 can participate in:
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Etherification
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Esterification
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Hydrogen bonding
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Metal coordination
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The acetyl group (ethanone) can undergo:
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Reduction to alcohol
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Oxidation
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Aldol condensation
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Nucleophilic addition reactions
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The aromatic ring allows for:
Heterocycle Formation
1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone serves as an important precursor in heterocycle synthesis. The proximity of the amino and carbonyl groups facilitates intramolecular reactions leading to various nitrogen-containing heterocycles .
Applications and Research Findings
The compound has found various applications in organic synthesis and pharmaceutical research, particularly as a building block for more complex molecules.
Synthetic Intermediate
1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is primarily utilized as an intermediate in the synthesis of:
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Heterocyclic compounds including:
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Oxadiazines
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Thiadiazines
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Pyrazoles
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Benzodiazepines
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| Supplier | Package Size | Price (EUR) | Purity | Catalog Reference |
|---|---|---|---|---|
| CymitQuimica | 5g | 147.00 | Not specified | 3D-FA70042 |
| CymitQuimica | 10g | 206.00 | Not specified | 3D-FA70042 |
| CymitQuimica | 25g | 415.00 | Not specified | 3D-FA70042 |
| AK Scientific | Various | Varies | Research grade | 2343AL |
Note: Prices are indicative and subject to change. Researchers should contact suppliers directly for current pricing and availability .
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